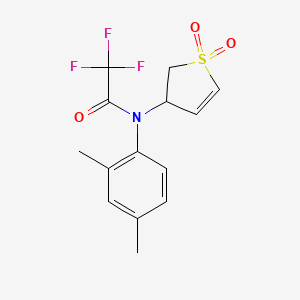

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide

Description

N-(2,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide (hereafter referred to as the target compound) is a trifluoroacetamide derivative characterized by a 2,4-dimethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. Its molecular formula is C₁₅H₁₅F₃NO₃S, with a molecular weight of 346.35 g/mol .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3S/c1-9-3-4-12(10(2)7-9)18(13(19)14(15,16)17)11-5-6-22(20,21)8-11/h3-7,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAROWNNPORMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Trifluoroacetamide Derivatives with Aromatic Substitutents

Several structurally related trifluoroacetamides have been synthesized and characterized (Table 1):

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and trichloro substituents in analogs enhance electrophilicity, influencing reactivity and crystal packing.

- Stereochemistry : Compounds like L-90 () exhibit stereospecific bioactivity, whereas the target compound’s stereochemistry remains uncharacterized in available data .

- Sulfone vs. Thiazol Moieties : The target compound’s dihydrothiophen sulfone group distinguishes it from thiazol-containing acetamides (e.g., ), which show hydrogen-bonded dimers (N–H⋯N interactions) in crystal structures .

Crystallographic and Spectroscopic Comparisons

Crystallography:

- Target Compound: No crystallographic data is available, but related trichloro-acetamides () exhibit monoclinic systems (P2₁/c) with 1–2 molecules per asymmetric unit. Meta-substituents (e.g., 3,5-dimethyl) increase steric bulk, altering lattice constants .

- N-Substituted 2-Arylacetamides : compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) show dihedral angles of 61.8° between aromatic rings, influencing crystal packing via N–H⋯N hydrogen bonds .

Spectroscopy:

- IR : The target compound’s trifluoroacetamide group would exhibit C=O stretching near 1700 cm⁻¹, similar to L-90 (1695 cm⁻¹) . The sulfone group (S=O) shows asymmetric/symmetric stretches at 1300–1150 cm⁻¹.

- NMR :

- ¹H NMR : Aromatic protons (2,4-dimethylphenyl) resonate at δ 6.8–7.2; methyl groups at δ ~2.3.

- ¹³C NMR : CF₃ appears at δ 110–120 (q, J = 288 Hz), consistent with trifluoroacetamides in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.